
Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- is a complex organic compound known for its unique structural properties and diverse applications This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- typically involves the reaction of 4,5-diphenyl-2-oxazolecarboxaldehyde with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- involves its interaction with specific molecular targets. The oxazole ring and imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminooxazoles: Known for their biological activity and used in various pharmaceutical applications.
2-Iminooxazolines: Exhibits fungicidal and bactericidal properties.
4-Substituted 2-Guanidinooxazolines: Display antihistamine effects.
Uniqueness
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- stands out due to its unique combination of the oxazole ring, diphenyl groups, and imino linkage. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
32391-55-2 |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C20H22N2O3/c23-13-11-22(12-14-24)15-18-21-19(16-7-3-1-4-8-16)20(25-18)17-9-5-2-6-10-17/h1-10,23-24H,11-15H2 |
Clave InChI |
IYKDDRQDLCCRLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=N2)CN(CCO)CCO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


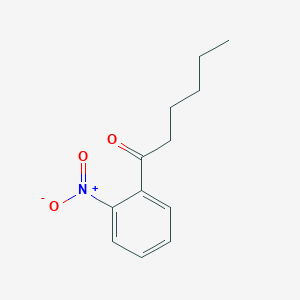
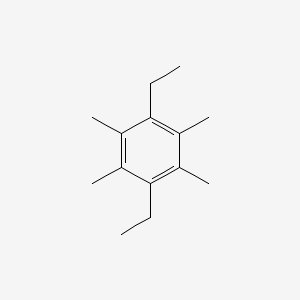
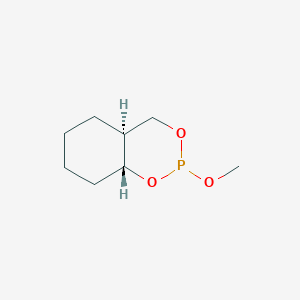
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
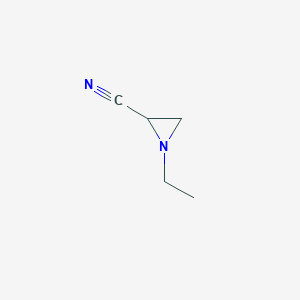

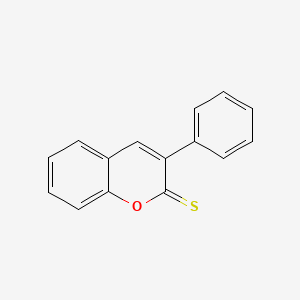
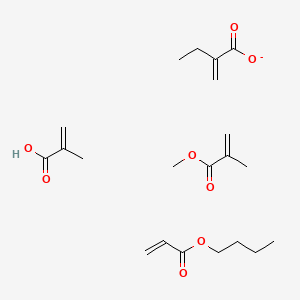
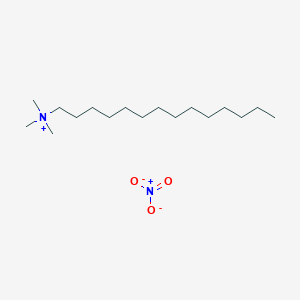
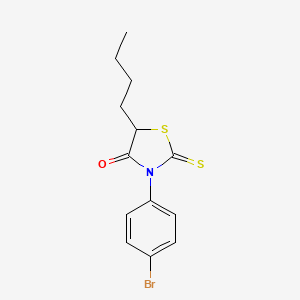
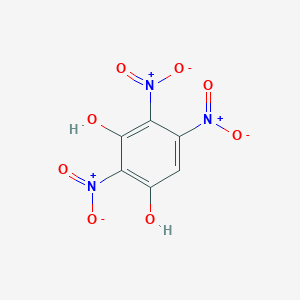
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
